molecular formula C7H12O4S2 B8780577 Propane, 1,3-bis(ethenylsulfonyl)- CAS No. 41187-15-9

Propane, 1,3-bis(ethenylsulfonyl)-

Cat. No.: B8780577
CAS No.: 41187-15-9
M. Wt: 224.3 g/mol
InChI Key: IJHAYXRIEZHHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propane, 1,3-bis(ethenylsulfonyl)- is a useful research compound. Its molecular formula is C7H12O4S2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propane, 1,3-bis(ethenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propane, 1,3-bis(ethenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

41187-15-9

Molecular Formula

C7H12O4S2

Molecular Weight

224.3 g/mol

IUPAC Name

1,3-bis(ethenylsulfonyl)propane

InChI

InChI=1S/C7H12O4S2/c1-3-12(8,9)6-5-7-13(10,11)4-2/h3-4H,1-2,5-7H2

InChI Key

IJHAYXRIEZHHSC-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)CCCS(=O)(=O)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,3-Bis(2-chloroethylsulfonyl)propane (74.5 g., 0.249 mole) was suspended in 2,300 ml. of ethyl acetate containing 0.12 g. hydroquinone. Triethylamine (50.7 g., 0.50 mole) was dropped in with stirring, within 10 minutes at 25° C. The resulting mixture was stirred at 25° C. for 20 hours. The amine salt was filtered off and the ethyl acetate solution evaporated at 30° C. The tan-colored solid was washed with water, then recrystallized from ethanol; yield 32.8 g. (59 percent); m.p. 60°-63° C.
Name
1,3-Bis(2-chloroethylsulfonyl)propane
Quantity
74.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50.7 g
Type
reactant
Reaction Step Three
Quantity
0.12 g
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.